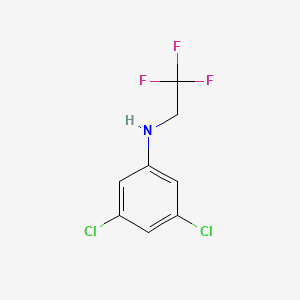
3,5-dichloro-N-(2,2,2-trifluoroethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H6Cl2F3N. It is a derivative of aniline, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by chlorine atoms, and the hydrogen atom of the amino group is replaced by a 2,2,2-trifluoroethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 3,5-dichloroaniline with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity. One common method involves the use of a palladium catalyst in a hydrogenation reaction .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous flow systems. This allows for better control over reaction conditions and higher efficiency. The process typically involves multiple steps, including the preparation of intermediates, purification, and final synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
3,5-Dichloro-N-(2,2,2-trifluoroethyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also interact with receptors to modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloroaniline: Lacks the trifluoroethyl group, making it less reactive in certain chemical reactions.
2,4-Dichloro-N-(2,2,2-trifluoroethyl)aniline: Similar structure but different substitution pattern on the benzene ring.
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: Contains a tetrafluoroethoxy group instead of a trifluoroethyl group.
Uniqueness
The presence of both chlorine and trifluoroethyl groups in 3,5-dichloro-N-(2,2,2-trifluoroethyl)aniline imparts unique chemical properties, such as increased reactivity and stability. These properties make it a valuable compound in various applications, including drug development and material science .
Properties
Molecular Formula |
C8H6Cl2F3N |
|---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
3,5-dichloro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6Cl2F3N/c9-5-1-6(10)3-7(2-5)14-4-8(11,12)13/h1-3,14H,4H2 |
InChI Key |
STMGXIZOQUSLLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


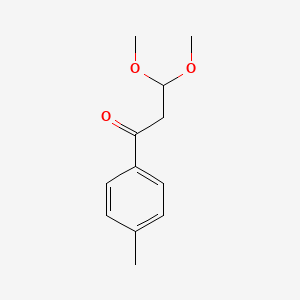

![2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13299928.png)

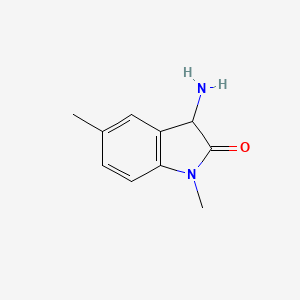
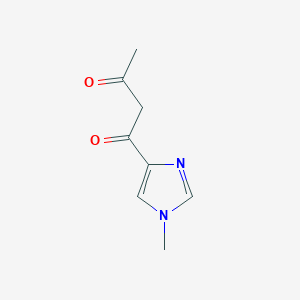
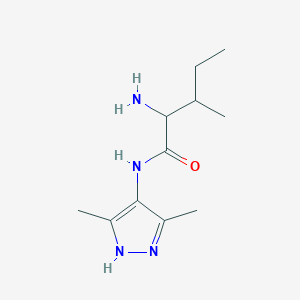

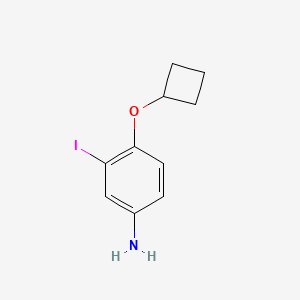
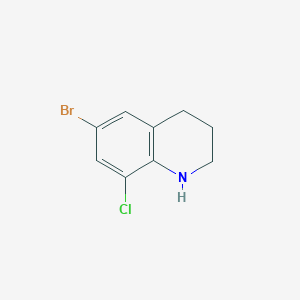
amine](/img/structure/B13299984.png)
![10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13299989.png)


